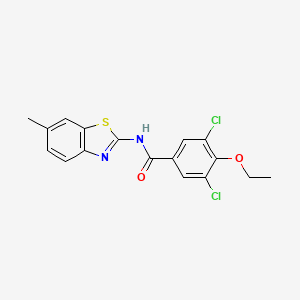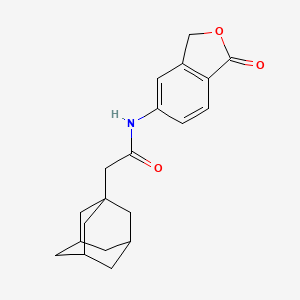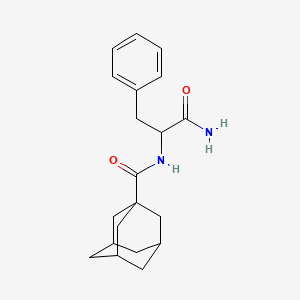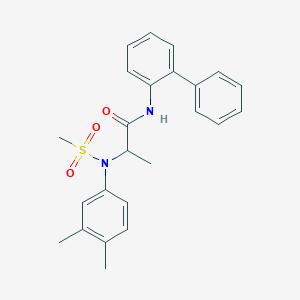
3,5-dichloro-4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Descripción general
Descripción
3,5-dichloro-4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMXAA, ASA404, or vadimezan. It has been studied for its anti-tumor properties and has been found to be effective in inhibiting the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves the activation of the immune system. The compound binds to and activates the STING (Stimulator of Interferon Genes) protein, which triggers the production of interferons and other cytokines. These cytokines activate immune cells, such as T cells and natural killer cells, which then attack cancer cells. DMXAA has also been shown to inhibit the formation of blood vessels that supply nutrients to tumors, thereby starving them of the resources they need to grow.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has been found to have several biochemical and physiological effects. The compound has been shown to induce the production of cytokines, such as interferons, interleukins, and tumor necrosis factor, which play a crucial role in the body's immune response. DMXAA has also been found to inhibit the production of angiogenic factors, such as vascular endothelial growth factor (VEGF), which are essential for the growth and survival of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,5-dichloro-4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide in lab experiments is its effectiveness in inhibiting the growth of cancer cells. The compound has been shown to be effective in a wide range of cancer types, including lung, breast, colon, and prostate cancer. Another advantage is its ability to activate the immune system, which can enhance the body's natural defense against cancer. However, one of the limitations of using DMXAA in lab experiments is its instability in aqueous solutions, which can affect its potency and consistency.
Direcciones Futuras
There are several future directions for the research and development of 3,5-dichloro-4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations and delivery methods to improve the stability and bioavailability of the compound. Additionally, further studies are needed to investigate the potential use of DMXAA in combination with other anti-cancer drugs to enhance their effectiveness. Finally, more research is needed to understand the mechanism of action of the compound and its potential applications in other fields, such as immunotherapy and infectious diseases.
Conclusion:
3,5-dichloro-4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has shown great promise in scientific research for its anti-tumor properties. The compound has been found to be effective in inhibiting the growth of cancer cells and activating the immune system. Despite its limitations, DMXAA has the potential to be a valuable tool in the fight against cancer and other diseases. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Aplicaciones Científicas De Investigación
3,5-dichloro-4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its anti-tumor properties. It has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. The compound has been shown to activate the immune system and induce the production of cytokines, which play a crucial role in the body's defense against cancer. DMXAA has also been studied for its potential use in combination with other anti-cancer drugs to enhance their effectiveness.
Propiedades
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-3-23-15-11(18)7-10(8-12(15)19)16(22)21-17-20-13-5-4-9(2)6-14(13)24-17/h4-8H,3H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUNKZHZKLTWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4193080.png)
![N-[2-(1-adamantyloxy)ethyl]-4-methylbenzamide](/img/structure/B4193083.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4193087.png)


![4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B4193109.png)
![1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B4193116.png)

![3-[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4193131.png)
![3-amino-N-[2-(dimethylamino)ethyl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4193135.png)
![1-[3-(benzylsulfonyl)propanoyl]-1H-1,2,3-benzotriazole](/img/structure/B4193137.png)

![2-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4193181.png)
![N-[1-(hydroxymethyl)propyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4193201.png)